4-Nitrophenyl morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

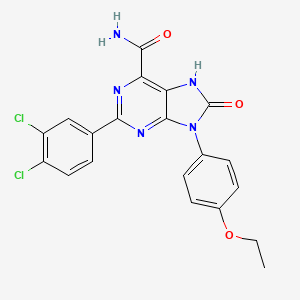

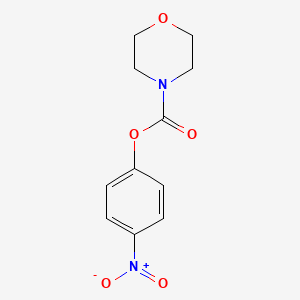

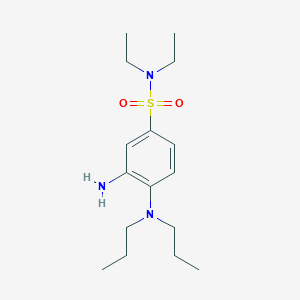

4-Nitrophenyl morpholine-4-carboxylate (NPMC) is an organic chemical compound that belongs to the class of esters. It has a molecular weight of 252.23 and a molecular formula of C11H12N2O5 .

Synthesis Analysis

NPMC can be synthesized through different methods, including esterification, condensation reactions, and transesterification . One of the most common methods for synthesizing NPMC involves the reaction between morpholine-4-carboxylic acid and 4-nitrophenol in the presence of a catalyst such as triethylamine .Molecular Structure Analysis

The molecular structure of NPMC is represented by the InChI code1S/C11H12N2O5/c14-11(12-5-7-17-8-6-12)18-10-3-1-9(2-4-10)13(15)16/h1-4H,5-8H2 . Chemical Reactions Analysis

The catalytic reduction of 4-Nitrophenol (4-NP) in the presence of various reducing agents, such as NaBH4, hydrazine (N2H4), etc., is a widely used reaction to examine the activity of catalytic nanostructure in an aqueous environment .Physical And Chemical Properties Analysis

NPMC is a yellow crystalline solid . It is sparingly soluble in water but soluble in organic solvents such as acetone, chloroform, and methanol .Scientific Research Applications

Novel Nitration Process

A novel nitration process was developed for producing derivatives of morpholine, which showed substantial improvements in yield, capacity, waste reduction, and safety. This development is significant for the efficient production of morpholine derivatives in various scientific applications (Zhang et al., 2007).

Reactions with Amines

Morpholine derivatives, including 4-Nitrophenyl morpholine-4-carboxylate, react with amines to form compounds like 4-cyanophenol and 3-nitrophenol. These reactions are significant in studying the interaction and transformation of chemical compounds, contributing to a better understanding of chemical reactivity and synthesis (Montecinos et al., 2017).

Anticonvulsant Biotransformation

In the study of anticonvulsant compounds, morpholine derivatives undergo various metabolic transformations. Understanding these transformations is crucial in the development of new pharmacological agents (Langner et al., 1993).

Reaction Kinetics

The kinetics and mechanisms of reactions involving morpholine derivatives are studied to understand their reactivity and potential applications in synthesis processes. This knowledge is vital for developing efficient synthetic methods (Castro et al., 2014).

Pharmaceutical Synthesis

Morpholine derivatives are used in the synthesis of various pharmaceuticals. Their role in creating active pharmaceutical ingredients demonstrates their importance in medicinal chemistry and drug development (Mali et al., 2015).

Catalytic Applications

The use of morpholine derivatives in catalysis, particularly in reactions like hydrogenation, highlights their potential in developing new catalytic methods. This application is significant in green chemistry and sustainable industrial processes (Shanmugaraj et al., 2020).

Chiral Separations

Morpholine derivatives are used as chiral derivatizing agents, aiding in the separation of enantiomers of secondary amino acids. This application is crucial in chiral chemistry and the development of stereospecific pharmaceuticals (Péter et al., 2002).

Antimicrobial Studies

Studies on the antimicrobial and modulating activity of morpholine derivatives are significant in developing new antimicrobial agents, especially against multidrug-resistant strains (Oliveira et al., 2015).

Polymer Chemistry

Morpholine-functional polymers synthesized by nitroxide mediated polymerization demonstrate the utility of morpholine derivatives in creating smart materials with specific properties like thermo-responsiveness (Lessard et al., 2012).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(4-nitrophenyl) morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c14-11(12-5-7-17-8-6-12)18-10-3-1-9(2-4-10)13(15)16/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGDRZRANAJCIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2452377.png)

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2452379.png)

![2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2452384.png)

![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452389.png)

![5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)anilino]-2-thioxo-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B2452391.png)